molecular formula C10H9Cl2N3O4 B6344918 Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-35-8

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344918
CAS No.: 1264088-35-8
M. Wt: 306.10 g/mol
InChI Key: HJLFCDMGCKZXFR-ZROIWOOFSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound that belongs to the class of hydrazones It is characterized by a distinct structure containing chloro and nitro substituents on an aromatic ring, along with an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the condensation of ethyl 2-chloroacetate with 2-chloro-5-nitrobenzohydrazide. This reaction is catalyzed by acidic or basic conditions, with common solvents such as ethanol or methanol facilitating the reaction. The process might be carried out under reflux to ensure complete reaction and maximal yield.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimization of reaction parameters to maximize yield and efficiency. This might include the use of continuous flow reactors for better control of reaction conditions, minimization of by-products, and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate can undergo several types of chemical reactions:

  • Substitution Reactions: : Given the presence of chloro groups, the compound can undergo nucleophilic substitution reactions.

  • Reduction Reactions: : The nitro group can be reduced to an amine, often using reagents such as iron in acetic acid or catalytic hydrogenation.

  • Oxidation Reactions: : While the nitro group is generally resistant to further oxidation, other parts of the molecule, such as the ethyl group, could undergo oxidation under strong conditions.

Common Reagents and Conditions

Common reagents include nucleophiles like amines and thiols for substitution reactions, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.

Major Products

  • Substitution: : Products typically include derivatives where the chloro groups have been replaced by other functional groups.

  • Reduction: : The major product from reduction is the corresponding amine derivative.

  • Oxidation: : Potential oxidation products include carboxylic acids and other oxidized forms of the ethyl group.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate finds applications in diverse fields:

  • Medicinal Chemistry: : It is studied for its potential use as a precursor to pharmacologically active molecules, especially those targeting specific enzymes or receptors.

  • Materials Science: : Its structural features make it useful in the synthesis of advanced materials, including polymers and composites.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for chemical reactions.

Mechanism of Action

The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate exerts its effects depends on its specific application. In medicinal chemistry, for instance, it might interact with molecular targets such as enzymes, inhibiting their activity by binding to the active site or altering their conformation. The pathways involved include inhibition or modulation of enzyme activity, disruption of cellular processes, or alteration of molecular signaling pathways.

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other hydrazone compounds and derivatives:

  • 2-chloro-5-nitrobenzohydrazide: : While this compound shares a similar aromatic backbone, it lacks the ethyl ester group, which can significantly alter its reactivity and applications.

  • Ethyl 2-chloroacetate: : This compound, though similar, lacks the aromatic hydrazone moiety and thus has different chemical properties and uses.

  • Other Hydrazones:

This compound's uniqueness lies in the specific combination of functional groups, making it a versatile and valuable entity in scientific research and industrial applications.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-chloro-5-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLFCDMGCKZXFR-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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